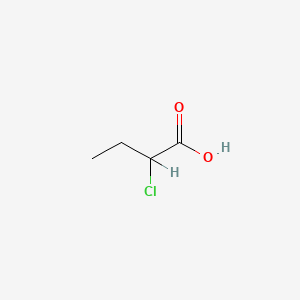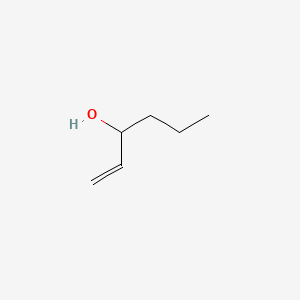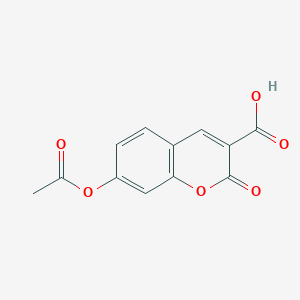
9,12-Octadecadienoic acid (9Z,12Z)-, anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12-Octadecadienoic acid (9Z,12Z)-, anhydride, also known as cis-9,cis-12-Octadecadienoic acid or cis,cis-Linoleic acid, is a chemical compound with the molecular formula C18H32O2 . It has a molecular weight of 280.4455 . This compound is also referred to by other names such as Linoleic acid, Linolic acid, and Polylin No. 515 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 100 bonds, including 38 non-H bonds, 6 multiple bonds, 30 rotatable bonds, 6 double bonds, 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .科学的研究の応用
Seed Oil Component Analysis
- Occurrence in Seed Oils : trans-9-trans-12-Octadecadienoic acid, a closely related compound, has been identified as a component of the glyceride oil of Chilopsis linearis seeds. It constitutes about 15% of the total fatty acids in the oil, showcasing its significance in plant biochemistry and potential industrial applications (Chisholm & Hopkins, 1963).
Analytical Chemistry and Biochemistry
- Conjugated Linoleic Acid Isomers : The detailed analysis and separation of conjugated linoleic acid (CLA) isomers, including derivatives of 9,12-Octadecadienoic acid, are crucial for understanding their biological roles. Techniques such as gas chromatography and silver ion high-performance liquid chromatography are essential for this purpose, highlighting the compound's relevance in nutrition and health research (Roach et al., 2002).
Synthesis and Chemical Properties
- Synthetic Approaches : Advances in the synthesis of geometrical isomers of linoleic acid demonstrate the versatility and the chemical interest in derivatives of 9,12-Octadecadienoic acid for academic and industrial purposes. These methodologies offer pathways to produce these compounds in gram quantities for further studies (Ofsuki, Brooker, & Funk, 1986).
Biological Effects and Applications
- Lipid Oxidation Markers : Derivatives such as 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) are considered excellent markers for lipid peroxidation, offering insights into oxidative stress and its biological implications. Such markers are pivotal in the study of diseases and in the development of antioxidant therapies (Spiteller & Spiteller, 1997).
Environmental and Ecological Research
- Fatty Acids in Insects : The de novo biosynthesis of linoleic acid in insects, including its conversion into other compounds, underscores the ecological and evolutionary significance of these fatty acids in non-mammalian systems. Such research provides valuable insights into the metabolic diversity across species (Renobales et al., 1987).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride involves the conversion of the carboxylic acid functional group into an anhydride functional group. This can be achieved through the reaction of the carboxylic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide.", "Starting Materials": [ "9,12-Octadecadienoic acid (9Z,12Z)-" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add 9,12-Octadecadienoic acid (9Z,12Z)- to a round-bottom flask.", "Step 2: Add a dehydrating agent such as acetic anhydride or phosphorus pentoxide to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then add a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the anhydride product." ] } | |
| 24909-68-0 | |
分子式 |
C36H62O3 |
分子量 |
542.9 g/mol |
IUPAC名 |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChIキー |
BDTYMGCNULYACO-MAZCIEHSSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


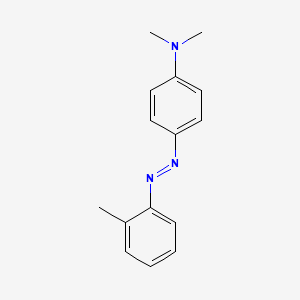
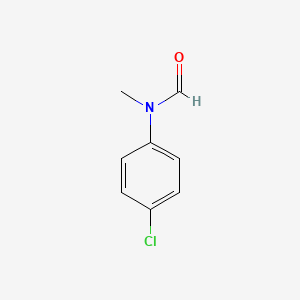
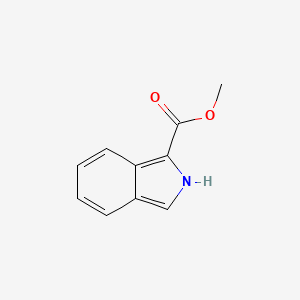
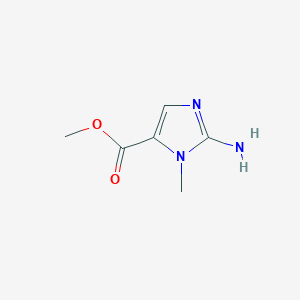
![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)


